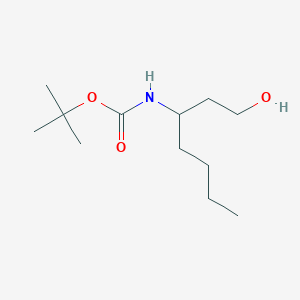
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate
Descripción general
Descripción
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a carbamate derivative of (S)-tert-butyl 3-hydroxyheptanoate, which is a chiral intermediate used in the synthesis of various pharmaceuticals. The synthesis of (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate has been achieved through a number of different methods, and its application in scientific research has been explored in detail.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate is not well understood. However, it is believed that the compound acts as a chiral auxiliary, helping to direct the stereochemistry of reactions in which it is used. This allows for the synthesis of chiral compounds with high levels of enantioselectivity.
Biochemical and Physiological Effects:
(S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate has not been extensively studied for its biochemical or physiological effects. However, it is believed to be relatively non-toxic and non-reactive, making it a safe compound to use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds with high levels of enantioselectivity. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate. One area of research could focus on developing new and more efficient methods for synthesizing this compound. Another area of research could focus on exploring its potential use in the synthesis of new chiral compounds for use in the pharmaceutical industry. Additionally, research could be conducted to better understand the mechanism of action of (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate and its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate has been used in a variety of scientific research applications. One of the most common applications of this compound is in the synthesis of chiral intermediates for use in the pharmaceutical industry. It has also been used as a chiral auxiliary in the synthesis of other chiral compounds. In addition, (S)-tert-butyl (1-hydroxyheptan-3-yl)carbamate has been used in the development of new catalysts for asymmetric synthesis reactions.
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxyheptan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWJUSQLLYOHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-hydroxyheptan-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3326030.png)
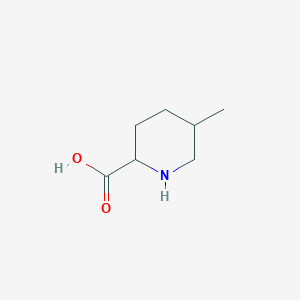
![N-((9S)-9-Ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-1,2,3,9,10,12,13,15-octahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)acetamide](/img/structure/B3326041.png)
![Lacosamide impurity I [EP]](/img/structure/B3326056.png)
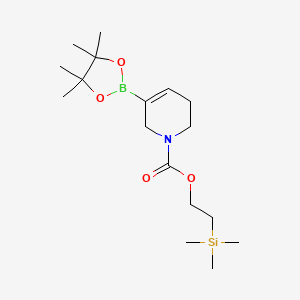
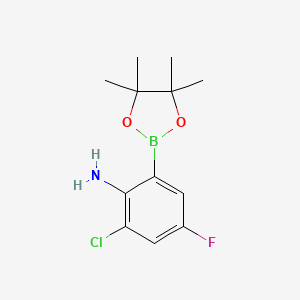

![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)

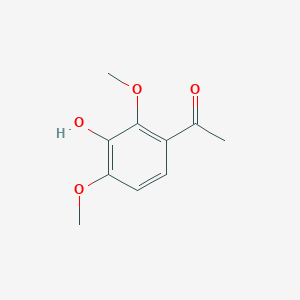

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)